Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate
Description
Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate is an ethyl ester derivative featuring a 3-oxopropanoate backbone substituted with a 4-(dimethylamino)phenyl group at the 3-position and two methyl groups at the 2-position. This compound is structurally related to β-keto esters, a class known for their versatility in organic synthesis and applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C15H21NO3/c1-6-19-14(18)15(2,3)13(17)11-7-9-12(10-8-11)16(4)5/h7-10H,6H2,1-5H3 |
InChI Key |
KXXMHACYVHPKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the process are carefully selected to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate is compared below with structurally analogous β-keto esters. Key differences in substituents, synthesis, and properties are highlighted.
Table 1: Structural and Physical Properties Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
